molecular formula C9H12OS B084808 Ethanol, 2-[(4-methylphenyl)thio]- CAS No. 13290-16-9

Ethanol, 2-[(4-methylphenyl)thio]-

Cat. No.: B084808
CAS No.: 13290-16-9
M. Wt: 168.26 g/mol
InChI Key: KYCQIPSCAOIEKN-UHFFFAOYSA-N
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Description

Ethanol, 2-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C9H12OS It is a derivative of ethanol where a 4-methylphenylthio group is attached to the second carbon of the ethanol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanol, 2-[(4-methylphenyl)thio]- can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylthiophenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Reactants: 4-methylthiophenol and ethylene oxide.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Conditions: The reaction is carried out at elevated temperatures, usually around 60-80°C, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of ethanol, 2-[(4-methylphenyl)thio]- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Esters and ethers.

Scientific Research Applications

Ethanol, 2-[(4-methylphenyl)thio]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanol, 2-[(4-methylphenyl)thio]- involves its interaction with various molecular targets. The thioether group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[(4-chlorophenyl)thio]-: Similar structure but with a chlorine atom instead of a methyl group.

    Ethanol, 2-[(4-nitrophenyl)thio]-: Contains a nitro group, which significantly alters its reactivity.

    Ethanol, 2-[(4-methoxyphenyl)thio]-: The presence of a methoxy group affects its chemical properties.

Uniqueness

Ethanol, 2-[(4-methylphenyl)thio]- is unique due to the presence of the 4-methylphenylthio group, which imparts specific chemical properties such as increased hydrophobicity and altered reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in organic synthesis and biochemical research.

Biological Activity

Ethanol, 2-[(4-methylphenyl)thio]- is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and findings.

Synthesis of Ethanol, 2-[(4-methylphenyl)thio]-

The synthesis of Ethanol, 2-[(4-methylphenyl)thio]- typically involves the reaction of 4-methylthiophenol with ethylene oxide or bromoethanol in the presence of a base. The reaction conditions often include solvents such as acetonitrile or ethanol under reflux, leading to the desired thioether product in moderate to high yields. Characterization of the compound is usually performed using techniques like NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Ethanol, 2-[(4-methylphenyl)thio]- exhibits significant antimicrobial activity. Research indicates that derivatives of thioethers, including this compound, show effectiveness against various bacterial strains. For instance, a study reported that compounds with similar structures demonstrated minimal inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against Gram-positive and Gram-negative bacteria .

Cytotoxicity

The cytotoxic effects of Ethanol, 2-[(4-methylphenyl)thio]- have been evaluated against several human cancer cell lines. In vitro assays reveal that compounds containing the thioether functionality can induce apoptosis in cancer cells. For example, a study using MTT assays showed that related thiosemicarbazone compounds exhibited cytotoxicity against HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cancer cell lines with IC50 values ranging from 10 to 30 μM .

Structure-Activity Relationship (SAR)

The biological activity of Ethanol, 2-[(4-methylphenyl)thio]- can be influenced by its molecular structure. Variations in substituents on the aromatic ring significantly affect its potency and selectivity. For instance, modifications in the thioether group have been correlated with enhanced antitumor activity and selectivity towards certain cancer types .

Case Studies

  • Antibacterial Activity : In a comparative study, Ethanol, 2-[(4-methylphenyl)thio]- was found to inhibit bacterial growth more effectively than traditional antibiotics at certain concentrations. This suggests potential for use as an alternative antimicrobial agent .
  • Cytotoxic Evaluation : A series of synthesized thioether derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that those with a methyl group on the phenyl ring exhibited higher cytotoxicity compared to their unsubstituted counterparts .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntibacterialGram-positive bacteriaMIC = 50 μg/mL
AntibacterialGram-negative bacteriaMIC = 200 μg/mL
CytotoxicHepG2IC50 = 10 μM
CytotoxicHT-29IC50 = 20 μM
CytotoxicMCF-7IC50 = 30 μM

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCQIPSCAOIEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065401
Record name Ethanol, 2-[(4-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13290-16-9
Record name 2-[(4-Methylphenyl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13290-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-((4-methylphenyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(4-methylphenyl)thio]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(4-methylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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